2-Ethyl-5-methylcyclohexan-1-one
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Overview
Description
2-Ethyl-5-methylcyclohexan-1-one is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol . It is a liquid at room temperature and is known for its use in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups under controlled conditions. This process typically requires the use of strong bases and specific catalysts to ensure the correct positioning of the ethyl and methyl groups on the cyclohexane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully monitored to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylcyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying the behavior of cyclohexanones in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, it can act as a pheromone mimic in the pollination of Chiloglottis orchids by interacting with the olfactory receptors of male insects. This interaction triggers a series of biochemical pathways that lead to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: This compound is structurally similar but lacks the ethyl group at the 2-position.
Cyclohexanone: The parent compound of 2-Ethyl-5-methylcyclohexan-1-one, which lacks both the ethyl and methyl groups.
2-Ethylcyclohexanone: Similar but lacks the methyl group at the 5-position.
Uniqueness
This compound is unique due to the specific positioning of the ethyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-ethyl-5-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-8-5-4-7(2)6-9(8)10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJFCLIBKNVRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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